molecular formula C4H2I2N2 B1310669 2,4-Diiodopyrimidine CAS No. 262353-34-4

2,4-Diiodopyrimidine

Cat. No.: B1310669
CAS No.: 262353-34-4
M. Wt: 331.88 g/mol
InChI Key: OWKYCEXJWCVTMS-UHFFFAOYSA-N
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Description

2,4-Diiodopyrimidine is a high-purity chemical intermediate offered for research and development applications. As a dihalogenated pyrimidine, it serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for constructing more complex molecules . Its structure, featuring two iodine atoms, makes it a highly reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of novel compounds for drug discovery and material science. This compound is related to other iodinated pyrimidines, such as 2-amino-4,6-diiodopyrimidine, which is available with a purity of 99% . This compound is provided for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKYCEXJWCVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459252
Record name 2,4-diiodopyrimidine
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Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262353-34-4
Record name 2,4-Diiodopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262353-34-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-diiodopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Synthesis of 2,4 Diiodopyrimidine and Its Precursors

Halogenation Reactions in Pyrimidine (B1678525) Chemistry

Halogenation of the pyrimidine ring is a fundamental transformation in organic synthesis. Due to the electron-deficient nature of the pyrimidine ring, direct electrophilic halogenation can be challenging compared to more electron-rich aromatic systems. wikipedia.org Consequently, a variety of methods have been developed to achieve efficient halogenation. These methods include direct halogenation under specific conditions, nucleophilic substitution of other leaving groups, and the cyclization of halogen-containing precursors. The choice of method often depends on the desired regioselectivity and the nature of other substituents on the pyrimidine ring.

Direct iodination of the pyrimidine ring typically requires an electrophilic iodine source. This is often achieved by using molecular iodine in the presence of an oxidizing agent, such as nitric acid, or by employing reagents like N-iodosuccinimide (NIS). ontosight.aithieme-connect.com The regioselectivity of direct electrophilic substitution on the pyrimidine ring is dictated by the electronic properties of the ring. The C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. wikipedia.org Consequently, direct iodination of unsubstituted pyrimidine preferentially occurs at the C-5 position. ontosight.ainih.gov

To achieve iodination at the C-2 and C-4 positions, the pyrimidine ring must be appropriately activated, or alternative synthetic strategies must be employed. For instance, the presence of activating groups can direct iodination to other positions. However, for a compound like 2,4-diiodopyrimidine, direct iodination of the parent pyrimidine is not a viable primary route due to the inherent preference for C-5 substitution. wikipedia.org Alternative strategies, such as the halogen exchange of other dihalopyrimidines, are therefore more common. caltech.edu

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of functionalized pyrimidines. fishersci.fi In di-substituted pyrimidines, such as 2,4-dihalopyrimidines, the reactivity of the halogen atoms can differ, allowing for selective substitution. Generally, the C-4 position in 2,4-dichloropyrimidine (B19661) is more reactive towards nucleophiles than the C-2 position. guidechem.comwuxiapptec.com This differential reactivity is exploited in the synthesis of various pyrimidine derivatives.

A common and effective method for the synthesis of this compound is the halogen exchange reaction (Finkelstein-type reaction) starting from the more readily available 2,4-dichloropyrimidine. caltech.edu This transformation is typically achieved by treating 2,4-dichloropyrimidine with hydriodic acid. caltech.edugoogle.comgoogle.com The reaction involves the nucleophilic displacement of the chlorine atoms by iodide ions.

The synthesis can be carried out by stirring 2,4-dichloropyrimidine in aqueous hydriodic acid. caltech.edu The product, this compound, precipitates from the reaction mixture and can be collected by filtration. caltech.edu This method provides a direct route to the diiodo derivative from its dichloro counterpart.

The chemical properties and reactivity of this compound differ from its chlorinated analogue, 2,4-dichloropyrimidine. These differences are primarily due to the distinct electronic and steric properties of iodine and chlorine atoms. The larger size and greater polarizability of the iodine atom make the C-I bond weaker and more susceptible to cleavage in certain reactions, such as palladium-catalyzed cross-couplings.

In nucleophilic substitution reactions, the reactivity order for 2,4-dihalopyrimidines is generally C-4 > C-2. guidechem.com However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity. For instance, while many SNAr reactions favor the C-4 position, certain palladium-catalyzed cross-coupling reactions have been developed to achieve C-2 selectivity. nih.govdigitellinc.com

PropertyThis compound2,4-Dichloropyrimidine
Molecular FormulaC₄H₂I₂N₂C₄H₂Cl₂N₂
Reactivity of Halogen at C-4Highly reactive in cross-coupling reactions.Generally more reactive than C-2 in SNAr reactions. guidechem.com
Reactivity of Halogen at C-2Reactive, but often less so than C-4.Less reactive than C-4 in many SNAr reactions. guidechem.comwuxiapptec.com
Synthetic UtilityIntermediate for Suzuki-Miyaura cross-coupling reactions. google.comgoogle.comCommon precursor for the synthesis of other 2,4-disubstituted pyrimidines. caltech.edumdpi.com

The fundamental pyrimidine ring system can be constructed through various cyclization reactions, which provides an alternative route to pyrimidine precursors that can subsequently be halogenated. numberanalytics.commdpi.com These de novo synthesis pathways typically involve the condensation of a three-carbon unit with a reagent that provides the N-C-N fragment.

Common strategies for pyrimidine synthesis include:

The condensation of β-dicarbonyl compounds or their equivalents with amidines, ureas, or thioureas. nih.gov

The reaction of ketones with nitriles, which can be catalyzed by copper under basic conditions to form diversely functionalized pyrimidines. mdpi.comresearchgate.net

Multicomponent reactions, such as the Biginelli reaction, which combine an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

The cyclization of β-formyl enamides with urea, catalyzed by samarium chloride, offers another route. organic-chemistry.org

Once the pyrimidine ring is formed, halogenation can be achieved through methods such as nucleophilic substitution of hydroxyl groups (from uracil (B121893) or barbituric acid derivatives) using reagents like phosphorus oxychloride to yield chloropyrimidines, which can then be converted to iodopyrimidines.

The efficiency and yield of this compound synthesis are influenced by several key parameters. Careful optimization of these factors is crucial for achieving a successful outcome.

For the synthesis of this compound from 2,4-dichloropyrimidine, important parameters include:

Reagent Concentration: The concentration of hydriodic acid can affect the reaction rate and completeness.

Reaction Time: Sufficient time is required for the complete substitution of both chlorine atoms. Stirring for 24 hours has been reported as effective. caltech.edu

Temperature: The reaction is typically carried out at room temperature.

Work-up Procedure: The addition of water to precipitate the product and washing with a sodium thiosulfate (B1220275) solution to remove excess iodine are critical steps for purification. caltech.edu

For direct iodination reactions on pyrimidine systems in general, optimization involves:

Choice of Iodinating Agent: Reagents like I₂/NaNO₂, NIS, or I₂ with an oxidizing agent are commonly used. thieme-connect.comheteroletters.org The choice depends on the substrate and desired reactivity.

Solvent: The solvent can influence the solubility of reagents and the reaction pathway. Acetonitrile is often a good choice for iodination reactions. heteroletters.org

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate and selectivity.

pH Control: Maintaining the appropriate pH can be crucial to prevent side reactions or degradation of the product.

ParameterInfluence on SynthesisTypical Conditions/Considerations
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.Room temperature is often sufficient for halogen exchange with hydriodic acid. caltech.edu
SolventInfluences solubility of reactants and can affect reaction mechanism.Aqueous hydriodic acid is used for the conversion of 2,4-dichloropyrimidine. caltech.edu Acetonitrile is effective for other iodination methods. heteroletters.org
Reaction TimeEnsures completion of the reaction.Can range from a few hours to 24 hours depending on the specific method. caltech.edu
ReagentsThe choice of halogenating or iodinating agent is critical for success.Hydriodic acid for halogen exchange; I₂/oxidant or NIS for direct iodination. thieme-connect.comcaltech.edu
PurificationEssential for isolating the pure product.Filtration, washing with sodium thiosulfate, and recrystallization are common techniques. caltech.edu

Optimization Parameters in this compound Synthesis

Reaction Time and Temperature Control

Control over reaction time and temperature is critical in the synthesis of this compound and its precursors to achieve high yields and purity. The direct iodination of a pyrimidine core, for instance, is highly dependent on these parameters to manage the reactivity of iodine and prevent over-iodination or decomposition of the heterocyclic ring.

For related halogenated pyrimidines, reaction temperatures can range from 0°C to 95°C. google.com For example, the synthesis of a chloro-diamino pyrimidine derivative involved heating at 95°C for 9 hours. google.com In other cases, reactions are conducted at temperatures between 35°C and 65°C to achieve quantitative transformation. google.com Prolonged heating, potentially between 12 to 24 hours, may be employed to improve substitution efficiency, but this carries the risk of product decomposition. Temperature control is crucial for selective substitution at the desired positions on the pyrimidine ring.

Catalyst Selection (e.g., Lewis Acids, Phase-Transfer Catalysts)

The selection of an appropriate catalyst is pivotal for enhancing the reactivity and efficiency of synthetic routes to pyrimidine derivatives. Both Lewis acids and phase-transfer catalysts have been identified as effective in these transformations.

Lewis Acids : A wide variety of Lewis acid catalysts are studied for pyrimidine synthesis, including CuI, AlCl₃, and various metal oxides (e.g., ZnO, La₂O₃, MgO). mdpi.commdpi.com These catalysts function by activating the substrates towards nucleophilic attack or by facilitating condensation reactions, such as in the Biginelli reaction for synthesizing dihydropyrimidinone precursors. mdpi.com Zinc-based solid catalysts, in particular, are noted for their high catalytic activity, which is attributed to suitable Lewis acidic-alkaline sites on their surface. mdpi.com

Phase-Transfer Catalysts (PTCs) : PTCs like tetra-n-butylammonium bromide (TBAB) are employed to enhance reactivity, particularly in multiphase reaction systems. scielo.org.mx In the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, TBAB was found to be an effective catalyst, improving yields and shortening reaction times. scielo.org.mx

Catalyst TypeExample(s)Application Context
Lewis Acids AlCl₃, CuI, ZnO, La₂O₃Enhancing reactivity in halogenation and precursor synthesis (e.g., Biginelli reaction). mdpi.commdpi.com
Phase-Transfer Catalysts Tetra-n-butylammonium bromide (TBAB)Improving reaction rates and yields in multiphase systems for pyrimidine derivative synthesis. scielo.org.mx
Heteropolyacids Silicotungstic acidUsed as a heterogeneous catalyst for Biginelli reaction under solventless conditions. mdpi.com
pH Control in Reaction Media

Maintaining the appropriate pH is essential during the synthesis and workup of pyrimidine compounds to prevent side reactions such as deiodination and to ensure product stability and isolation. For the synthesis of iodinated pyrimidines, maintaining mildly acidic conditions, for example between pH 4 and 6, can be crucial to prevent the loss of iodine atoms from the ring.

In contrast, during the workup and purification stages of related pyrimidine syntheses, strong acidification is often employed. For instance, after a reaction, the mixture may be acidified to pH 2 with concentrated hydrochloric acid or sulfuric acid to precipitate the product, which is then isolated by filtration. google.com In another procedure, after extraction, the pH is adjusted to below 2 before final concentration. google.com The optimal pH can also be highly dependent on the specific enzymatic or chemical step; for example, different enzymes in the de novo biosynthesis of pyrimidines exhibit optimal activity at varying pH levels, from below 7.0 to as high as 8.0. nih.gov

Advanced Synthetic Transformations Leading to this compound Derivatives

This compound is a valuable building block for creating more complex molecules, primarily through cross-coupling reactions where the iodine atoms serve as versatile leaving groups.

Cross-Coupling Reactions Involving this compound as a Building Block

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and dihalogenated heterocycles like this compound are excellent substrates for these transformations. googleapis.comnih.gov

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.es This reaction is particularly effective for creating biaryl and substituted heterocyclic compounds. This compound can be used in Suzuki-Miyaura couplings to selectively introduce substituents at the C4 or C2 positions. google.com

The reaction mechanism involves an initial oxidative addition of the pyrimidine halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com The reactivity of the halide partner typically follows the trend R-I > R-Br >> R-Cl, making this compound a highly reactive substrate. fishersci.es

Systematic screening of catalysts, solvents, and bases is crucial for optimizing the regioselectivity and yield. mdpi.com Studies on the analogous 2,4-dichloropyrimidine show that C4-substitution is generally favored. Microwave irradiation can significantly accelerate the reaction, leading to an efficient synthesis of C4-substituted pyrimidines. mdpi.com

Table of Suzuki-Miyaura Reaction Conditions for 2,4-Dichloropyrimidine (Data adapted from studies on the analogous and less reactive dichloropyrimidine, illustrating typical conditions applicable to diiodopyrimidine)

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1503094
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1503095
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1503091
3-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1503088

Source: Adapted from research on 2,4-dichloropyrimidines, which serves as a model for the more reactive this compound. mdpi.com

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orglibretexts.org This method is used to create substituted alkenes and has broad applications in organic synthesis. organic-chemistry.org While specific examples detailing the Heck coupling of this compound are not prevalent, its structure as a dihalo-heteroarene makes it a suitable candidate for such transformations.

The catalytic cycle of the Heck reaction involves the oxidative addition of the haloarene (e.g., this compound) to a Pd(0) center, followed by migratory insertion of the alkene. libretexts.org The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst to complete the cycle. libretexts.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

Table of Typical Components for Heck Reactions

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄The core catalyst that facilitates the C-C bond formation. wikipedia.orglibretexts.org
Ligands Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs)Stabilize the palladium center and influence reactivity and selectivity. libretexts.orgorganic-chemistry.org
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Potassium acetate (B1210297) (KOAc)Neutralizes the hydrogen halide produced and regenerates the active catalyst. wikipedia.org
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), DioxaneProvides the medium for the reaction.
Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly effective for the alkynylation of dihalogenated pyrimidines, providing a route to mono- and bis-alkynyl pyrimidine derivatives. researchgate.net The reactivity of the halogen atoms on the pyrimidine ring can be influenced by other substituents, allowing for regioselective couplings. For instance, in 2,4-dichloroquinolines, the chloro group at the C-2 position is more susceptible to oxidative addition with a Pd(0) catalyst than the chloro group at C-4, leading to selective C-2 alkynylation. beilstein-journals.org This selectivity is attributed to the electronic influence of the nitrogen atom in the heterocyclic ring. beilstein-journals.org

While the traditional Sonogashira protocol is highly effective, efforts have been made to develop more sustainable and efficient methods. kaust.edu.sa Copper(I) co-catalysts, for example, can lead to the undesired Glaser-type homocoupling of alkynes, reducing yields and complicating purification. kaust.edu.sa Consequently, copper-free Sonogashira protocols have been developed. kaust.edu.sa Furthermore, the reaction has been adapted for use in aqueous media, minimizing the environmental impact. kaust.edu.sa

In a specific application, the Sonogashira coupling of 4,6-diiodopyrimidine (B10583) with ethynylporphyrin was used to synthesize a V-shaped bisporphyrin conjugate. worldscientific.com The reaction yielded a mixture of the mono- and di-coupled products, even when an excess of the ethynylporphyrin was used. worldscientific.com This highlights the comparable reactivity of the two iodine atoms in this particular substrate under the applied reaction conditions. worldscientific.com

Table 1: Examples of Sonogashira Cross-Coupling Reactions

Aryl HalideAlkyneCatalyst SystemProductYield (%)Reference
4,6-DiiodopyrimidineEthynylporphyrinNot specifiedMonocoupled porphyrin33 worldscientific.com
4,6-DiiodopyrimidineEthynylporphyrinNot specifiedDicoupled porphyrin40 worldscientific.com
2,4-DichloroquinolinePhenylacetylene10% Pd/C, PPh₃, CuI2-(Phenylethynyl)-4-chloroquinolineGood beilstein-journals.org
2,4-Dichloroquinoline1-Hexyne10% Pd/C, PPh₃, CuI2-(Hex-1-yn-1-yl)-4-chloroquinolineGood beilstein-journals.org
Buchwald-Hartwig Type Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, overcoming many of the limitations of traditional methods for C-N bond formation. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org

The reactivity of aryl halides in Buchwald-Hartwig reactions generally follows the trend ArI > ArBr > ArCl, although aryl iodides can sometimes inhibit the catalyst. wuxiapptec.com A variety of palladium catalysts and ligands have been developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org For instance, sterically hindered phosphine (B1218219) ligands have proven to be particularly effective. wikipedia.org

While there is extensive literature on the Buchwald-Hartwig reaction, specific examples involving this compound are less common in the provided search results. However, the general principles of the reaction are applicable. For example, the reaction of 4-iodopyrazole (B32481) with pyridyl-2-aminopyrimidine was attempted, highlighting the potential for C-N bond formation with halogenated heterocycles. researchgate.net In this case, the reaction was unsuccessful, possibly due to the unprotected NH group on the pyrazole (B372694) leading to polymerization. researchgate.net This underscores the importance of substrate compatibility and the potential need for protecting groups in complex systems.

Table 2: General Parameters for Buchwald-Hartwig Amination

ParameterCommon Conditions/ReagentsNotesReference
CatalystPd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalystsPd(0) is the active catalytic species. wuxiapptec.comlibretexts.org
LigandBiaryl monophosphines (e.g., Xantphos, Brettphos)Choice of ligand is crucial for reaction success. wikipedia.orglibretexts.org
BaseNaOtBu, K₂CO₃, LiHMDSStrong bases are often required. libretexts.org
SolventToluene, Dioxane, THFChlorinated solvents should be avoided. wuxiapptec.com
Temperature40-100 °CCan be optimized for specific substrates. wuxiapptec.com

Nucleophilic Substitution of Iodine Atoms with Various Functionalities

The iodine atoms in this compound are susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. In many dihalogenated pyrimidines, the C-4 position is more reactive towards nucleophilic attack than the C-2 position. nih.govkoreascience.kr This is often attributed to the electronic properties of the pyrimidine ring. wuxiapptec.com

For example, in the reaction of 2,4-dichloropyrido[3,2-d]pyrimidines, the 4-chloro group undergoes nucleophilic displacement much more readily than the 2-chloro group. koreascience.kr Similarly, studies on 2,4-diazidopyrido[3,2-d]pyrimidine show that nucleophilic attack occurs selectively at the C-4 position. nih.gov However, the presence of other substituents on the pyrimidine ring can alter this selectivity. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct nucleophilic substitution to the C-2 position. wuxiapptec.com

The substitution of iodine atoms can be achieved with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of pyrimidine derivatives.

Derivatization Strategies for Specific Research Applications

4,6-Diiodopyrimidine has been utilized as a key starting material in the synthesis of complex, doubly-tridentate ligands. psu.edupublish.csiro.augrafiati.comresearchgate.net These ligands are designed to coordinate to two metal centers, creating dinuclear complexes with interesting structural and magnetic properties. psu.edupublish.csiro.au

In one example, 4,6-bis(di-2-pyridylmethyl)pyrimidine was synthesized in a one-pot reaction from 4,6-diiodopyrimidine and di-2-pyridylmethane with a 48% yield. psu.edupublish.csiro.augrafiati.com This ligand features two tridentate chelating units linked by a pyrimidine spacer. The coordination chemistry of this ligand with various transition metals, such as Fe(II), Ni(II), and Pd(II), has been investigated, leading to the formation of discrete M₂L or M₂L₂ assemblies. psu.edupublish.csiro.au

The unique photophysical properties of porphyrins make them attractive components for various applications, including photodynamic therapy and materials science. worldscientific.comnih.govrsc.org Covalently linking porphyrins to other molecular scaffolds, such as pyrimidines, can lead to new materials with tailored properties. worldscientific.com

As mentioned in the Sonogashira section, 4,6-diiodopyrimidine has been used to create a V-shaped bisporphyrin conjugate. worldscientific.com The pyrimidine core acts as a linker between two meso-ethynylporphyrin arms. worldscientific.com Computational studies of this conjugate revealed a planar geometry, and photophysical measurements indicated an internal charge transfer upon excitation, making it a promising candidate for two-photon absorption applications. worldscientific.com The synthesis of such porphyrin conjugates often relies on cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to connect the porphyrin units to the pyrimidine core. worldscientific.comrsc.org

Mechanistic Investigations of Pyrimidine Halogenation and Functionalization

Understanding the mechanisms of pyrimidine halogenation and subsequent functionalization is crucial for developing new synthetic methods and controlling the regioselectivity of reactions. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, plays a key role in its reactivity.

The halogenation of pyrimidines can proceed through different mechanisms depending on the reaction conditions and the specific pyrimidine substrate. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines is suggested to occur via an electrophilic substitution mechanism. researchgate.net In this case, a hypervalent iodine(III) reagent is used to generate an electrophilic halogen species that attacks the electron-rich pyrimidine ring. researchgate.net

The functionalization of halogenated pyrimidines, such as through nucleophilic aromatic substitution (SNAr), is also heavily influenced by the electronic properties of the ring. Theoretical studies using density functional theory (DFT) have been employed to understand the regioselectivity of SNAr reactions in dichloropyrimidines. wuxiapptec.com These studies have shown that the distribution of the lowest unoccupied molecular orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com For an unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C-4, consistent with the observed C-4 selectivity. wuxiapptec.com However, the presence of an electron-donating group at C-6 can alter the LUMO distribution, leading to a preference for C-2 substitution. wuxiapptec.com

Furthermore, experimental and theoretical investigations of halogenated pyrimidines using X-ray photoemission spectroscopy (XPS) and DFT have provided insights into the electronic effects of halogen atoms on the pyrimidine ring. acs.org These studies help to elucidate the inductive and resonance effects that govern the reactivity of these compounds. acs.org

Recent advances in synthetic methodology have also led to novel strategies for pyrimidine functionalization. For example, a deconstruction-reconstruction approach has been developed to convert pyrimidines into other nitrogen heterocycles, such as pyridines. nih.gov This method involves the formation of an N-arylpyrimidinium salt, which is then cleaved to a three-carbon building block that can be used in subsequent heterocycle-forming reactions. nih.gov

Electrophilic Iodination Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for installing functional groups on aromatic rings. However, the pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. wikipedia.orgnih.gov Consequently, direct electrophilic substitution on an unactivated pyrimidine is challenging. researchgate.net

When electrophilic substitution does occur, it is most facile at the C-5 position, which is the least electron-deficient position in the ring. wikipedia.orgrsc.orguhmreactiondynamics.org The mechanism involves the attack of an electrophilic iodine species (I⁺), often generated from molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid, on the electron-rich C-5 position. acs.org This forms a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the iodinated product.

For the synthesis of this compound, a direct electrophilic iodination on the parent pyrimidine is not a viable route. Instead, this mechanism is relevant to the functionalization of activated pyrimidine derivatives. For instance, pyrimidin-2-one systems (pyrimidones) show enhanced reactivity that can direct electrophiles to other positions on the ring.

Radical Addition-Elimination Pathways in Halogenated Pyrimidines

An alternative to polar, two-electron reaction pathways is radical substitution. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is particularly relevant for heteroaromatic nucleophilic substitution on π-deficient systems like halogenated pyrimidines. acs.orgijarsct.co.in This multi-step chain reaction provides a pathway for the substitution of halides that are often unreactive under standard nucleophilic aromatic substitution (SNAr) conditions.

The SRN1 mechanism proceeds through the following key steps: researchgate.net

Initiation: An electron is transferred from an initiator (e.g., photochemical stimulation or a solvated electron) to the dihalogenated pyrimidine substrate, forming a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to release a halide anion and form a pyrimidyl radical.

This pyrimidyl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting dihalogenated pyrimidine, forming the substituted product and regenerating the initial radical anion to continue the chain.

This pathway allows for the substitution of halogens at the electron-deficient 2, 4, and 6 positions of the pyrimidine ring. Computational studies have also explored radical substitution mechanisms for the functionalization of the pyrimidine ring, involving the addition of a radical (like •OH) to the ring, followed by an elimination step to form the substituted product. acs.org

Two-Electron Electrophilic Substitution Pathways

The two-electron electrophilic substitution pathway is the conventional SEAr mechanism, which proceeds through heterolytic bond cleavage and formation, involving the movement of electron pairs. As noted, the pyrimidine ring's electron deficiency makes it inherently unreactive toward electrophiles compared to benzene. wikipedia.orgslideshare.net

The key features of this pathway in the context of pyrimidines are:

Reactivity: Electrophilic attack requires either harsh reaction conditions or the presence of electron-donating (activating) groups on the pyrimidine ring. researchgate.net

Regioselectivity: The attack preferentially occurs at the C-5 position, which possesses the highest electron density in the π-deficient ring. wikipedia.org The 2, 4, and 6 positions are significantly more electron-deficient and thus resistant to electrophilic attack. wikipedia.org

Mechanism: The reaction is initiated by the attack of the electrophile on the π-system of the ring, forming the cationic sigma complex. This step is typically the rate-determining step. The subsequent rapid loss of a proton from the same carbon atom restores the aromatic system. This entire process involves the flow of electron pairs, distinguishing it from single-electron transfer (SET) radical pathways. researchgate.net

While this pathway is fundamental to aromatic chemistry, its application in synthesizing 2,4-disubstituted pyrimidines like the target molecule is limited and indirect, primarily being relevant for the modification of activated precursors rather than the direct di-iodination of pyrimidine itself.

Reactivity and Reaction Mechanisms of 2,4 Diiodopyrimidine

Nucleophilic Substitution Reactions at Iodinated Positions

The presence of two iodine atoms on the pyrimidine (B1678525) ring makes 2,4-diiodopyrimidine a versatile precursor for the synthesis of a wide array of substituted pyrimidines through nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity and Stereoselectivity in Substitution Reactions

In nucleophilic substitution reactions of dihalogenated pyrimidines, the position of attack by a nucleophile is a critical factor. For 2,4-dihalopyrimidines, including this compound, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comnih.govmdpi.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient and thus more susceptible to nucleophilic attack. wuxiapptec.commdpi.com

The regioselectivity of these reactions can be highly sensitive to the nature of the substituents already present on the pyrimidine ring. wuxiapptec.comwuxiapptec.com For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical C-4 selectivity, favoring substitution at the C-2 position instead. wuxiapptec.com While this specific example pertains to dichloropyrimidines, the underlying principles of electronic influence on regioselectivity are applicable to other dihalopyrimidines.

Influence of Substituents on Reaction Pathways

Substituents on the pyrimidine ring play a crucial role in directing the course of nucleophilic substitution reactions. Electron-donating groups can activate the ring towards electrophilic attack but may deactivate it towards nucleophilic substitution, or alter the regioselectivity of the reaction. wuxiapptec.com Conversely, electron-withdrawing groups enhance the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic attack. nih.gov

In the case of 2,4-diazidopyrimidines, which can be synthesized from 2,4-dichloropyrimidines, the azide (B81097) groups can exist in equilibrium with a fused tetrazole ring. nih.govmdpi.com This tautomerism can significantly influence the reactivity. The electron-withdrawing nature of the tetrazole moiety can enhance the rate of nucleophilic addition and can even switch the site of attack from the C-4 to the C-2 position. nih.gov

Catalytic Transformations Facilitated by Iodine Substituents

The iodine atoms of this compound serve as excellent leaving groups in various transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. google.comgoogle.com In this reaction, this compound can be coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst to form a substituted pyrimidine. google.comgoogle.com This method is highly versatile and has been employed in the synthesis of various compounds, including inhibitors of protein kinases. google.comgoogle.com

The following table provides an overview of representative catalytic transformations involving dihalopyrimidines:

Reaction TypeCatalystReactantsProduct
Suzuki-Miyaura CouplingPalladium CatalystThis compound, Boronic Acid/EsterSubstituted Pyrimidine

Oxidation and Reduction Processes of the Pyrimidine Ring and its Substituents

Oxidation and reduction reactions, collectively known as redox reactions, involve the transfer of electrons. physicsandmathstutor.comgithub.io In the context of this compound, both the pyrimidine ring and its iodine substituents can potentially undergo such processes.

Oxidation is defined as the loss of electrons, resulting in an increase in oxidation state, while reduction is the gain of electrons, leading to a decrease in oxidation state. physicsandmathstutor.comgithub.io The iodine atoms in this compound are in a formal oxidation state of -1. They can be displaced by other functional groups, but the direct oxidation or reduction of the iodine atoms themselves in this specific context is not extensively documented in the provided search results. However, the pyrimidine ring itself can be subject to both oxidation and reduction, potentially leading to the formation of various derivatives.

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.comwikipedia.org It involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The pyrimidine ring is generally considered to be electron-deficient, which makes it less reactive towards electrophilic attack compared to benzene. The presence of two deactivating nitrogen atoms in the ring withdraws electron density, making electrophilic substitution more challenging. However, the introduction of activating groups onto the pyrimidine ring can facilitate EAS reactions. For instance, the presence of an amino group at the 2-position of pyrimidine activates the ring towards electrophilic substitution, directing incoming electrophiles to the 4 and 6 positions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the factors that govern chemical reactivity and selectivity. wordpress.com Density functional theory (DFT) calculations are frequently employed to study the electronic structure of molecules and to model the transition states of chemical reactions. wordpress.com

For dihalopyrimidines, computational studies have provided valuable insights into the regioselectivity of nucleophilic aromatic substitution reactions. wuxiapptec.com By calculating properties such as the Lowest Unoccupied Molecular Orbital (LUMO) distribution, researchers can predict the most likely site of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidine, DFT calculations show that the LUMO is primarily distributed at the C-4 position, which is consistent with the observed C-4 selectivity in SNAr reactions. wuxiapptec.com

Furthermore, computational models can be used to investigate the influence of substituents on the electronic properties and reactivity of the pyrimidine ring. wuxiapptec.com These studies can help to rationalize experimentally observed reaction outcomes and to predict the behavior of new substrates. wuxiapptec.com For example, computational analysis can explain the reversal of regioselectivity in the SNAr reactions of 2,4-dichloropyrimidines bearing an electron-donating group at the C-6 position. wuxiapptec.com

Advanced Spectroscopic and Structural Elucidation Studies Excluding Basic Property Data

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular framework of 2,4-diiodopyrimidine in solution. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive map of atomic connectivity can be constructed.

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental insights into the electronic environment of each atom within the this compound molecule. While a publicly available, peer-reviewed spectral analysis specifically for this compound is not readily accessible, a Certificate of Analysis does confirm that the ¹H NMR spectrum is consistent with the expected structure. dtu.dk Based on data from analogous pyrimidine (B1678525) compounds, the hydrogen atoms on the pyrimidine ring are anticipated to resonate in the downfield aromatic region. For instance, in the structurally similar 2-bromo-4,6-diiodopyrimidine, the proton at the 5-position gives a distinct signal.

The ¹³C NMR spectrum is crucial for mapping the carbon backbone. The presence of two electronegative iodine atoms at positions 2 and 4 will significantly influence the chemical shifts of the attached carbons, moving them to lower field values. General chemical shift ranges for carbons in heterocyclic aromatic systems, along with data from substituted pyrimidines, provide a basis for predicting the spectral features of this compound. sigmaaldrich.comscifiniti.comedinst.com The utility of NMR in tracking chemical transformations involving this compound is highlighted in supplementary materials from synthetic studies. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-57.5 - 8.5-
H-68.5 - 9.5-
C-2-150 - 170
C-4-150 - 170
C-5-120 - 140
C-6-140 - 160

To move beyond prediction and achieve definitive assignments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between neighboring protons. For this compound, a cross-peak between the signals for H-5 and H-6 would unequivocally confirm their vicinal relationship. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links protons to the carbons they are attached to. This would allow for the unambiguous assignment of C-5 and C-6 by correlating their signals to the already identified H-5 and H-6 protons. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Revealing correlations between protons and carbons over two or three bonds, the HMBC experiment is key to assembling the complete molecular puzzle. Expected correlations for this compound include those between H-5 and carbons C-4 and C-6, and between H-6 and carbons C-2 and C-5. These long-range correlations would solidify the assignment of all atoms in the pyrimidine ring, including the quaternary carbons bearing the iodine atoms. sdsu.eduemerypharma.comyoutube.com The application of these powerful 2D NMR methods is well-established for the structural elucidation of a wide array of substituted pyrimidines. emerypharma.commdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. While a specific crystallographic study for this compound was not found, analysis of related halogenated pyrimidines provides a strong indication of its expected solid-state characteristics.

Table 2: Expected Bond Parameters for this compound from X-ray Diffraction
BondExpected Length (Å)AngleExpected Value (°)
C-I~2.10C-N-C~115-120
C-N~1.33N-C-N~120-125
C-C~1.39N-C-C~118-122

The packing of this compound molecules in a crystal is governed by a network of non-covalent interactions.

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the nitrogen atoms of the pyrimidine ring have the potential to act as hydrogen bond acceptors in the presence of a suitable donor molecule. rsc.org

π-π Stacking: The electron-rich pyrimidine rings are expected to participate in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds that contributes to lattice stability. mdpi.com

Halogen Bonding: A particularly significant interaction for this molecule is halogen bonding. The iodine atoms can act as electrophilic halogen bond donors, forming attractive interactions with the lone pairs of the nitrogen atoms on adjacent molecules (I···N). mdpi.comnih.gov This directional interaction is a powerful tool in crystal engineering and is expected to be a dominant feature in the solid-state structure of this compound. rsc.orgnih.govrsc.orgchemnet.com Computational methods such as Hirshfeld surface analysis would be instrumental in visualizing and quantifying these and other intermolecular contacts. scirp.orgmdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to its structure. edinst.comnih.gov These two techniques are complementary and offer a wealth of information about the functional groups present. edinst.com

The vibrational spectrum of this compound will exhibit a series of absorption bands corresponding to the stretching and bending vibrations of the pyrimidine ring, as well as the C-H and C-I bonds. As a non-linear molecule with 8 atoms, it will have 3N-6 = 18 fundamental vibrational modes. libretexts.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Pyrimidine Ring Stretch1400 - 1600IR, Raman
C-H In-plane Bend1000 - 1300IR, Raman
C-H Out-of-plane Bend700 - 900IR, Raman
C-I Stretch500 - 600IR, Raman

The precise positions and intensities of these bands are dictated by the molecule's symmetry and the nature of its chemical bonds. Theoretical approaches, such as Density Functional Theory (DFT), are commonly used to calculate theoretical spectra, which aids in the assignment of the experimentally observed bands. scifiniti.com While specific IR and Raman data for this compound are not available in the consulted literature, the analysis of related pyrimidine compounds has proven the value of vibrational spectroscopy for structural confirmation. scifiniti.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. In the analysis of this compound, the mass spectrum would reveal the molecular ion peak (M+), which corresponds to the exact mass of the molecule. Due to the presence of two iodine atoms, which are heavy halogens, the molecular ion peak is expected to be a prominent feature in the spectrum.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways, driven by the relative bond strengths within the molecule. The carbon-iodine bond is significantly weaker than the bonds within the pyrimidine ring, making it the most probable site for initial cleavage.

Expected Fragmentation Pathways:

Loss of an Iodine Atom: The primary fragmentation event would likely be the cleavage of a C-I bond, resulting in the loss of an iodine radical (I•) and the formation of a monoiodopyrimidinyl cation. This would be observed as a significant peak at a mass-to-charge ratio (m/z) corresponding to [M-127]+.

Loss of the Second Iodine Atom: Following the initial loss of one iodine atom, the resulting fragment could undergo further fragmentation, losing the second iodine atom to produce a pyrimidinyl dication or a protonated pyrimidine radical cation, depending on the ionization method.

Ring Fragmentation: Cleavage of the pyrimidine ring itself is also possible, though it generally requires higher energy. This would lead to smaller fragment ions, such as the loss of hydrogen cyanide (HCN) or other small neutral molecules, characteristic of pyrimidine-based structures.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Proposed Fragment Ion Interpretation
332[C₄H₂I₂N₂]⁺Molecular Ion (M⁺)
205[C₄H₂IN₂]⁺Loss of one iodine atom ([M-I]⁺)
78[C₄H₂N₂]⁺Loss of two iodine atoms ([M-2I]⁺)

Note: The relative intensities of these peaks would depend on the specific conditions of the mass spectrometry experiment, such as the ionization energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of UV and visible light. Current time information in Bangalore, IN. The absorption of light in this region corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For a molecule like this compound, the UV-Vis spectrum is influenced by the pyrimidine ring, a heterocyclic aromatic system, and the presence of the iodo-substituents.

The pyrimidine ring itself contains π electrons and non-bonding (n) electrons on the nitrogen atoms. This allows for several types of electronic transitions, primarily π → π* and n → π* transitions. nih.gov

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. rsc.org The conjugation within the pyrimidine ring gives rise to these characteristic absorptions. acs.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (on a nitrogen atom) to an antibonding π* orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. rsc.org

The iodine substituents can influence the UV-Vis spectrum in several ways. As auxochromes, they can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). This is due to the interaction of the lone pair electrons on the iodine atoms with the π system of the pyrimidine ring, which can extend the conjugation.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Specific experimental UV-Vis data for this compound is not widely documented. The table below presents expected absorption maxima based on the electronic transitions common to pyrimidine derivatives.

Expected λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Type of Electronic Transition
~200-260Highπ → π
~270-300Low to Mediumn → π

Note: The exact λmax and molar absorptivity values are highly dependent on the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals. nih.gov

Theoretical and Computational Chemistry of 2,4 Diiodopyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. google.comcaltech.edu It is a widely used tool in computational chemistry for predicting molecular properties and reactivity. google.com

Molecular Geometry Optimization and Energetic Profiles

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Current time information in Siem Reap, KH. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stable structure is reached. For 2,4-diiodopyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most likely structures to exist can be identified.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

Parameter Bond/Angle Hypothetical Value
Bond Length C2-I 2.10 Å
C4-I 2.11 Å
N1-C2 1.34 Å
C2-N3 1.33 Å
N3-C4 1.35 Å
C4-C5 1.40 Å
C5-C6 1.38 Å
C6-N1 1.34 Å
Bond Angle N1-C2-N3 125°
I-C4-N3 120°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the locations of the HOMO and LUMO on the molecule, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table illustrates the kind of data FMO analysis provides. Actual values would depend on specific calculations.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in understanding the charge distribution and predicting how a molecule will interact with other species. Different colors on the MEP map represent different values of the electrostatic potential; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP map would reveal the electron-rich areas around the nitrogen atoms and potentially the iodine atoms, and electron-deficient regions on the hydrogen atoms of the pyrimidine (B1678525) ring, thereby providing insights into its intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This method allows for the quantification of electron delocalization, bond polarity, and hybridization.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can understand the delocalization of electron density, which is crucial for explaining resonance and hyperconjugation effects. In this compound, NBO analysis would detail the nature of the C-I bonds, the hybridization of the ring atoms, and the delocalization of the nitrogen lone pairs.

Table 3: Hypothetical NBO Analysis Data for this compound (Illustrative) This table is a representation of typical NBO output. Specific values are contingent on actual calculations.

Bond/Lone Pair Occupancy Description
σ(C2-I) 1.98 e C(sp²) - I(p) sigma bond
σ(C4-I) 1.98 e C(sp²) - I(p) sigma bond
LP(1) N1 1.95 e s-p hybrid lone pair

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can generate trajectories that reveal the conformational flexibility and intermolecular interactions of a system.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with solvent molecules or its behavior in a condensed phase, such as a crystal lattice. These simulations can provide insights into how the molecule interacts with its environment through forces like van der Waals interactions and electrostatic interactions.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate.

For this compound, quantum chemical studies could investigate its reactivity in various reactions, such as nucleophilic aromatic substitution. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted.

Prediction of Spectroscopic Data using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. By employing quantum mechanical calculations, researchers can simulate various types of spectra, aiding in structural elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.govunimi.it

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional, such as B3LYP. nih.govresearchgate.netgaussian.com This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the final chemical shifts (δ), the calculated shielding values (σ) of the target molecule are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ_calc = σ_ref - σ_calc. faccts.de The choice of basis set, for instance, 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental findings. nih.gov Advanced techniques may also compute spin-spin coupling constants, providing a more complete picture of the NMR spectrum. gaussian.com

Infrared (IR) and Raman Spectra: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of this compound. nih.gov However, theoretical frequencies calculated in the gaseous phase often overestimate experimental values obtained from solid-state measurements. nih.gov To correct for this systematic error and account for anharmonicity, a scaling factor is typically applied to the computed frequencies, with a value like 0.961 often used for the B3LYP functional. nih.gov

Electronic (UV-Vis) Spectra: The electronic absorption properties, such as the maximum absorption wavelength (λ_max), are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govcomputabio.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations can provide valuable information about the electronic structure and can be performed to simulate the spectrum in different solvents, which is important as solvent polarity can influence the electronic transitions of the molecule. computabio.com

The following table illustrates the type of data that can be generated for this compound through these computational methods.

ParameterMethodPredicted Value
¹³C Chemical Shift (C2)DFT (GIAO)Illustrative: ~160 ppm
¹³C Chemical Shift (C4)DFT (GIAO)Illustrative: ~90 ppm
¹³C Chemical Shift (C5)DFT (GIAO)Illustrative: ~125 ppm
¹³C Chemical Shift (C6)DFT (GIAO)Illustrative: ~155 ppm
¹H Chemical Shift (H5)DFT (GIAO)Illustrative: ~7.5 ppm
¹H Chemical Shift (H6)DFT (GIAO)Illustrative: ~8.8 ppm
Vibrational Frequency (C-I stretch)DFT (B3LYP)Illustrative: ~500-600 cm⁻¹ (scaled)
Vibrational Frequency (C=N stretch)DFT (B3LYP)Illustrative: ~1550-1600 cm⁻¹ (scaled)
Electronic Transition (λ_max)TD-DFTIllustrative: ~270-290 nm
Note: The values in this table are illustrative examples based on typical ranges for similar compounds and are not from a specific published study on this compound. They serve to demonstrate the output of computational spectroscopic predictions.

Computational Approaches for Understanding Halogen Bonding and other Non-Covalent Interactions

The iodine atoms in this compound are capable of forming significant non-covalent interactions, most notably halogen bonds. A halogen bond is a directional interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site on another molecule. unimi.itresearchgate.net The strength of this interaction follows the trend I > Br > Cl > F. unimi.it Computational chemistry offers several powerful techniques to visualize, characterize, and quantify these interactions, providing fundamental insights into the supramolecular chemistry of this compound.

Molecular Electrostatic Potential (MEP) Surface: MEP analysis is a primary tool for visualizing the electrophilic and nucleophilic regions of a molecule. scielo.org.mx For this compound, an MEP map would show a region of positive electrostatic potential (the σ-hole) on the outermost portion of the iodine atoms along the C-I bond axis, and a belt of negative potential around the sides of the iodine atoms. This visualization directly explains the directionality and nature of halogen bonding. unimi.it

Hirshfeld Surface Analysis: This method provides a graphical and quantitative way to explore all intermolecular contacts in a crystal structure. mdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights contacts shorter than the van der Waals radii in red, revealing the locations of strong interactions like halogen and hydrogen bonds. mdpi.com Furthermore, 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of contacts (e.g., I···N, H···I, C···H) to the total surface area, offering a detailed summary of the crystal packing forces. researchgate.netcore.ac.uk

Reduced Density Gradient (RDG) Analysis: The NCI (Non-Covalent Interaction) index, which is based on the RDG, is a powerful method for visualizing weak interactions in real space. protheragen.airesearchgate.net It plots the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. scielo.org.mxresearchgate.net This generates 3D isosurfaces where different colors represent different interaction types: blue for strong attractive interactions (like strong hydrogen or halogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net This technique allows for a clear distinction and spatial localization of the various non-covalent forces at play.

These computational methods provide a detailed framework for understanding how this compound molecules interact with each other and with other chemical species, which is crucial for crystal engineering and materials science. unimi.it

Computational MethodInformation ProvidedTypical Output
Molecular Electrostatic Potential (MEP) Visualizes electrophilic (positive) and nucleophilic (negative) regions on the molecule. Identifies the σ-hole on iodine atoms.3D color-mapped surface of the molecule.
Hirshfeld Surface Analysis Identifies and quantifies all intermolecular contacts within a crystal structure.d_norm surfaces, shape index maps, and 2D fingerprint plots showing percentage contributions of contacts.
Reduced Density Gradient (RDG) Analysis Visualizes the location and nature of non-covalent interactions in 3D space.3D isosurfaces color-coded by interaction type (attractive, repulsive, van der Waals) and 2D scatter plots.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the electron density topology to find bond critical points (BCPs) and characterize the nature (covalent vs. non-covalent) and strength of interactions.Molecular graphs showing BCPs and their associated electron density properties (ρ(r), ∇²ρ(r)).

Applications in Materials Science and Advanced Functional Materials

Integration of 2,4-Diiodopyrimidine into Polymer Architectures and Extended π-Systems

The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the reactivity of its iodo groups, makes this compound an attractive component for constructing novel polymer architectures and extended π-systems. The pyrimidine unit can enhance electron-withdrawing characteristics and facilitate dipolar interactions within the polymer backbone. rsc.org

Researchers have successfully synthesized π-conjugated copolymers containing pyrimidine and fluorene (B118485) units. For instance, a copolymer of 4-methyl-6-(7-methyl-9,9-dioctyl-9H-fluoren-2-yl)pyrimidin-2-amine was prepared through a Suzuki polycondensation reaction between 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2-amino-4,6-diiodopyrimidine. ecust.edu.cn The resulting copolymer demonstrated good thermal stability and exhibited interesting photophysical properties, with a UV-Vis absorption peak at 390 nm and emission peaks at 462 nm and 496 nm, emitting yellow-green light. ecust.edu.cn This copolymer also showed acidichromic properties, with a red-shift in its absorption peak upon protonation. ecust.edu.cn

Furthermore, poly(arylene ether pyrimidine)s have been synthesized using pyrimidine-based monomers. acs.org These polymers have shown excellent thermal stability, with 10% weight loss occurring at temperatures between 480-540 °C, and can be cast into flexible, clear films. acs.org The pyrimidine ring is capable of activating aryl fluorides for polymerization with bis(phenol)s, demonstrating its utility in creating high-performance polymers. acs.org

The integration of pyrimidine into polymer chains can also be achieved through other synthetic routes, such as aldol (B89426) condensation reactions of methyl-substituted pyrimidines, which have been used to create liquid crystals and non-linear optical materials. rsc.orgrsc.org The nitrogen atoms in the pyrimidine ring can also participate in hydrogen bonding and coordinate with metal ions, opening avenues for the development of supramolecular assemblies and sensory materials. rsc.org

Interactive Table: Properties of a Pyrimidine-Fluorene Copolymer
Property Value
Monomers 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl) bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2-amino-4,6-diiodopyrimidine
Polymerization Method Suzuki Polycondensation
Thermal Stability Good
UV-Vis Absorption Peak 390 nm
Photoluminescence Emission Peaks 462 nm and 496 nm
Emitted Light Color Yellow-green
Acidichromic Shift 390 nm to 433 nm

Development of Organic Electronic and Optoelectronic Materials

The unique electronic characteristics of pyrimidine-containing compounds make them promising candidates for applications in organic electronics and optoelectronics. sigmaaldrich.comhutchisonlab.orgossila.com These materials are being explored for their potential in various devices due to their tunable properties and stability. chemrxiv.orgbonviewpress.com

Pyrimidine derivatives have been investigated for their fluorescent properties. bachem.comgoryochemical.com For example, the aforementioned pyrimidine-fluorene copolymer exhibits yellow-green fluorescence. ecust.edu.cn The development of targeted zwitterionic near-infrared fluorophores has shown promise for improving the signal-to-background ratio in optical imaging. nih.gov By modifying the molecular structure, it is possible to create fluorophores with specific emission wavelengths, which is crucial for applications in bioimaging and sensing. nih.gov

The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials. ossila.com Perylene diimides (PDIs), which are a class of organic dyes, exhibit high electron affinity and charge carrier mobility, making them useful in organic field-effect transistors (OFETs). mdpi.com The ability to functionalize the pyrimidine core allows for the fine-tuning of the electronic properties, which is essential for designing efficient electron-transporting compounds.

The development of materials for organic light-emitting diodes (OLEDs) is an active area of research. rsc.orgmdpi.comeuropa.eu Pyrimidine-containing polymers and small molecules are being explored as potential components in these devices. The color of the emitted light can be tuned by modifying the chemical structure of the pyrimidine derivative. ecust.edu.cn For instance, the pyrimidine-fluorene copolymer mentioned earlier emits yellow-green light. ecust.edu.cn The synthesis of ambipolar electrochromic materials containing triphenylamine (B166846) has led to the fabrication of novel electrochromic devices with improved performance in terms of driving voltage, switching time, and stability. rsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

The nitrogen atoms in the pyrimidine ring make it an excellent ligand for coordinating with metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs). ictp.itrsc.orgwikipedia.orgwikipedia.orgfrontiersin.orgmdpi.comrsc.org

This compound serves as a key starting material for the synthesis of polydentate ligands. For example, 4,6-bis(di-2-pyridylmethyl)pyrimidine was synthesized from 4,6-diiodopyrimidine (B10583) and di-2-pyridylmethane. psu.edupublish.csiro.au This ligand was then used to create dinuclear complexes with iron(II) and nickel(II). psu.edupublish.csiro.au The synthesis of such ligands allows for the construction of complex molecular architectures with specific coordination geometries. rsc.org The choice of the metal ion and the ligand design dictates the final structure and properties of the resulting coordination compound. ictp.itpsu.edupublish.csiro.au

Interactive Table: Synthesis of a Pyrimidine-Based Ligand
Starting Material 1 Starting Material 2 Product Ligand Yield
4,6-Diiodopyrimidine di-2-pyridylmethane 4,6-bis(di-2-pyridylmethyl)pyrimidine 48%

The magnetic properties of metal complexes containing pyrimidine-based ligands are of significant interest. rsc.org For instance, dinuclear iron(II) complexes with a pyrimidine-linked ligand were found to remain in a high-spin state at temperatures between 300 and 2 K. psu.edu In another study, tetranuclear nickel(II) and copper(II) grid complexes with pyrimidine-based ditopic ligands were synthesized and characterized. researchgate.net Variable temperature magnetic measurements revealed that these complexes are dominated by intramolecular antiferromagnetic exchange coupling. researchgate.net The magnetic behavior of these complexes is influenced by the geometry of the metal centers and the nature of the bridging ligands. acs.orgrsc.org

Advanced Research in Biological and Medicinal Chemistry Mechanisms and Effects

Investigation of Bioactive Pyrimidine (B1678525) Derivatives for Therapeutic Applications

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and its role in various therapeutic agents. gsconlinepress.comnih.gov Pyrimidine derivatives are integral to biological processes and have been extensively developed for pharmacological uses, including anticancer, antiviral, and antibacterial treatments. gsconlinepress.comnih.gov Their diverse biological functions stem from the unique physicochemical properties of the pyrimidine ring, which allow it to interact with a wide range of biological targets. nih.gov Researchers have synthesized and evaluated numerous pyrimidine-based molecules, leading to the discovery of agents with applications against infectious diseases, cancer, and inflammatory conditions. ontosight.airesearchgate.net This has established the pyrimidine structure as a "privileged scaffold" in drug discovery. nih.govnih.gov

Anti-inflammatory Activities and Related Signaling Pathways

Pyrimidine derivatives have been identified as a promising class of compounds for the development of anti-inflammatory agents. nih.govresearchgate.net The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways. Pro-inflammatory cytokines, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), are central to the inflammatory response. frontiersin.orgthermofisher.com Research has shown that certain bioactive compounds can inhibit these pathways, notably the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are crucial for the production of inflammatory mediators. frontiersin.orgnih.gov

For instance, some natural products exert their anti-inflammatory effects by inhibiting the ERK1-2/NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines. nih.gov Similarly, studies on halogenated pyrimidines have highlighted their potential in this area. Derivatives such as 5-fluoro-2-amino-4,6-dichloropyrimidine have demonstrated potent inhibition of nitric oxide (NO) production in immune-activated cells, a key process in inflammation. While specific mechanistic studies on 2,4-diiodopyrimidine are less common, the established anti-inflammatory potential of the broader pyrimidine class, particularly halogenated derivatives, suggests a valuable area for future investigation.

Table 1: Anti-inflammatory Activity of a Halogenated Pyrimidine Derivative

Compound Target/Assay Effect IC₅₀ Reference
5-Fluoro-2-amino-4,6-dichloropyrimidine Nitric Oxide (NO) Production Inhibition Potent suppression of NO in mouse peritoneal cells 2 µM

Anticancer Research and Cytotoxic Mechanisms

The pyrimidine scaffold is a cornerstone in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov These compounds can induce cancer cell death through diverse mechanisms, making them a versatile tool in oncology research. explorationpub.com

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often aberrantly active in cancer cells. google.com The compound this compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors. google.comgoogleapis.com Specifically, it is used as a starting material to create pyrimidine compounds that target and inhibit I-kappa-B kinase epsilon (IKKε) and/or TANK-binding kinase 1 (TBK-1). google.com These kinases are implicated in inflammatory and cell survival pathways that can promote cancer. google.com

Furthermore, 2,4-disubstituted pyrimidines have been developed as a novel class of inhibitors for the KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key regulator of angiogenesis, which is essential for tumor growth. nih.gov The substitution pattern at the C2 and C4 positions of the pyrimidine ring is critical for this activity, leading to the development of potent KDR inhibitors. nih.gov Other research has focused on discovering 2,4-diaminopyrimidine (B92962) derivatives that target p21-activated kinase 4 (PAK4), with some compounds showing high inhibitory activity at nanomolar concentrations. nih.gov

Table 2: Pyrimidine Derivatives as Kinase Inhibitors

Derivative Class Target Kinase Role of 2,4-Disubstitution Example Compound/Derivative Potency Reference
Pyrimidine Compounds IKKε and/or TBK-1 This compound is a key synthetic precursor Patented Inhibitors Not specified google.com
2,4-Disubstituted Pyrimidines KDR Essential for potent inhibition 3,5-dimethylaniline derivative (2d) KDR IC₅₀ = 6 nM nih.gov
2,4-Diaminopyrimidines PAK4 Core scaffold for inhibitors Compound B6 PAK4 IC₅₀ = 5.9 nM nih.gov

Inducing cell cycle arrest and apoptosis (programmed cell death) is a key strategy in cancer therapy. researchgate.netnih.gov Pyrimidine derivatives have been shown to effectively trigger these processes in cancer cells. nih.gov For example, a series of novel substituted benzopyrano[2,3-d]pyrimidines demonstrated potent cytotoxic activity and caused a significant perturbation in cell cycle kinetics, with a two- to three-fold increase in the population of cells in the G2/M phase. nih.gov

In another study, newly synthesized pyrimidine derivatives bearing aryl urea (B33335) moieties were evaluated for their anticancer activities. nih.gov The most active compound exhibited significant cytotoxicity against the SW480 colon cancer cell line. Mechanistic studies revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This disruption of the balance between pro- and anti-apoptotic proteins is a classic pathway for inducing cancer cell death. mdpi.com

Table 3: Anticancer Mechanisms of Pyrimidine Derivatives

Derivative Class Cell Line Effect Mechanism IC₅₀ Reference
Substituted benzopyrano[2,3-d]pyrimidines P388 lymphocytic leukemia Cytotoxicity, Cell Cycle Arrest 2-3 fold increase in G2/M phase cells 0.3-0.64 µM nih.gov
Pyrimidine with aryl urea moiety (Compound 4b) SW480 (colon cancer) Cytotoxicity, Cell Cycle Arrest, Apoptosis G2/M arrest, Upregulation of Bax, Downregulation of Bcl-2 11.08 µM nih.gov

Antiviral Properties and Mechanisms of Action

Pyrimidine analogs have long been a cornerstone of antiviral therapy. researchgate.net A wide range of flavonoids, which are natural secondary metabolites, have demonstrated potential antiviral activities. nih.gov The pyrimidine scaffold itself is found in various compounds with significant antiviral properties. nih.govfrontiersin.org These agents can act through diverse mechanisms, including the direct inhibition of viral replication enzymes or interference with viral entry into host cells. frontiersin.orgwipo.int Research into pyrimido[4,5-d]pyrimidines has yielded compounds with efficacy against human coronaviruses, highlighting the potential for developing broad-spectrum antiviral agents by targeting host factors like kinases that are essential for viral replication. mdpi.com While direct antiviral studies on this compound are not widely published, related halogenated pyrimidines, such as 2-amino-4,6-dichloropyrimidine (B145751) and its derivatives, have been investigated for antiviral activity, suggesting that halogen substitution can be a key feature for this biological property. googleapis.com

Antibacterial and Antibiofilm Efficacy

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. nih.gov Pyrimidine derivatives represent a promising field of research for new antibacterial and antibiofilm compounds. gsconlinepress.comresearchgate.net Studies have shown that halogenation of the pyrimidine ring can enhance its biological activity. nih.gov

A study investigating halogenated pyrimidine derivatives against Staphylococcus aureus found several compounds to be potent biofilm inhibitors. nih.govnih.gov While the most active compounds in this specific study were chlorinated derivatives, the findings suggest that extensive halogenation, in general, enhances the antibiofilm and antivirulence activities of pyrimidines. nih.govnih.gov This provides a strong rationale for investigating iodo-substituted pyrimidines like this compound for similar properties. The mechanism of action for some of these compounds involved the suppression of genes that regulate quorum sensing and virulence factors. nih.gov Other research on thieno[2,3-d]pyrimidinediones has yielded compounds with potent activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE. nih.gov

Biofilm formation is a critical factor in chronic infections, and agents that can inhibit this process are highly valuable. scielo.brmdpi.com Some antibacterial compounds work by disrupting the bacterial cell membrane, leading to leakage of intracellular contents and cell death, while also inhibiting the metabolic activity within mature biofilms. mdpi.com

Table 4: Antibiofilm and Antibacterial Activity of Halogenated Pyrimidines against S. aureus

Compound Type Effect Minimum Inhibitory Concentration (MIC) Reference
2,4-dichloro-5-fluoropyrimidine (24DC5FP) Halogenated Pyrimidine Potent biofilm inhibitor, Bacteriostatic, Suppresses virulence genes 50 µg/mL nih.gov
Thieno[2,3-d]pyrimidinedione Derivative (Compound 2) Fused Pyrimidine Potent activity against Gram-positive pathogens (MRSA, VRE) 2–16 mg/L nih.gov

Anti-Tubercular Activities

The pyrimidine scaffold is a crucial component in the development of novel anti-tubercular agents. nih.gov Tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb), requires new therapeutic strategies due to rising drug resistance. mdpi.com Dihydrofolate reductase in Mtb (mt-DHFR) has been identified as a significant drug target in this field. nih.gov

Research into 2,4-diaminopyrimidine derivatives has shown promise for inhibiting mt-DHFR. nih.gov A series of these inhibitors were designed to occupy the glycerol (B35011) (GOL) binding site of the enzyme, a feature intended to improve selectivity over the human form of the enzyme (h-DHFR). nih.gov In one study, a synthesized 2,4-diaminopyrimidine derivative, compound 16l , demonstrated notable anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mtb H37Ra, while also showing significant selectivity against vero cells. nih.gov The design of these compounds focuses on achieving proper hydrophilicity for cell entry while ensuring the side chains are of an appropriate size to occupy the GOL binding site. nih.gov

Other pyrimidine-based structures have also been investigated. Quinazolinone derivatives, for example, have shown significant antitubercular activity. dovepress.com Compounds with amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position of the quinazolinone ring were found to have enhanced anti-tubercular effects. dovepress.com In a study of 2,3-disubstituted quinazolinones, several compounds showed MIC values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com Similarly, thiazolidine-2,4-dione (TZD) based hybrids with pyridine-4-carbohydrazone substituents have demonstrated high antimycobacterial activity, with one group of compounds achieving an MIC of 1 μg/mL. nih.gov

The following table summarizes the anti-tubercular activities of various pyrimidine-related derivatives.

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (μg/mL)Reference
2,4-Diaminopyrimidine DerivativeCompound 16l M. tuberculosis H37Ra6.25 nih.gov
2,3-Disubstituted QuinazolinoneCompounds 5a–e , 8a–c M. tuberculosis6.25 - 100 dovepress.com
Thiazolidine-2,4-dione HybridPyridine-4-carbohydrazone substituentMycobacteria1 nih.gov
Dicoumarin-furan derivativeCompound 11a M. tuberculosis (H37 RV)1.6 mdpi.com
6-Bromoquinoline-phenyltriazoleCompounds 5q, 5r, 5s, 5t, 5v, 5w M. tuberculosis15 frontiersin.org

These findings underscore the potential of the pyrimidine core, including di-iodinated variants, as a foundational structure for developing new anti-TB drugs. nih.gov

Radiosensitization in Biological Systems

Halogenated pyrimidines are recognized as potent radiosensitizers, compounds that make tumor cells more susceptible to radiation therapy. nih.gov The mechanism behind this sensitization is closely linked to their structural similarity to the natural DNA base, thymine. This allows them to be incorporated into the DNA of proliferating cells during the synthesis phase. nih.govnih.gov

Studies involving the halogenated nucleosides 5-iodo-2'-deoxyuridine (IdUrd) and 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) in human colon cancer cells have demonstrated their effectiveness as radiosensitizers. nih.gov The incorporation of these compounds in place of thymidine (B127349) is a key predictor of the resulting increase in radiation sensitivity. nih.gov Radiotherapy is a critical component of cancer treatment, and its efficacy relies on inducing lethal DNA damage in cancer cells, particularly DNA double-strand breaks (DSBs). mdpi.com By integrating into the DNA structure, halogenated pyrimidines like this compound derivatives can enhance the damage inflicted by ionizing radiation. nih.govmdpi.com

The primary mechanism for radiosensitization by halogenated pyrimidines involves their incorporation into cellular DNA, which then enhances the effects of radiation. nih.gov When a compound like 5-iodo-2'-deoxyuridine (IdUrd) replaces thymidine in the DNA strand, it creates a point of vulnerability. nih.gov The iodine atom, being larger and more electron-dense than the methyl group of thymine, is more likely to interact with radiation. This interaction can lead to an increase in the production of DNA double-strand breaks (DSBs) upon irradiation. nih.govnih.gov

Research has shown a linear correlation between the extent of IdUrd or BrdUrd incorporation into DNA and the degree of radiosensitization, regardless of whether one (unifilar) or both (bifilar) DNA strands are substituted. nih.gov However, the relationship between radiosensitization and the induction of DSBs can be complex. For IdUrd, this relationship depends on whether the substitution is unifilar or bifilar. nih.gov

The process of DNA damage and repair is central to cell survival after radiation. mdpi.com The DNA Damage Response (DDR) is a network of pathways that detects and repairs lesions. frontiersin.orgtumortreatingfieldstherapy.com Key proteins in these pathways include ATM, ATR, and DNA-dependent protein kinase (DNA-PKcs), which are activated by DSBs and other damage. mdpi.commdpi.comfrontiersin.org By enhancing the initial amount of damage, particularly complex DSBs, incorporated halogenated pyrimidines can overwhelm the cell's repair capacity, leading to cell death. nih.govmdpi.com Some studies suggest that BrdU radiosensitization may not solely derive from increased DNA damage induction but could also involve the inhibition of DNA repair or the fixation of damage. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Halogen Substituents on Biological Potency

The type and position of halogen substituents on a heterocyclic ring, such as pyrimidine, can significantly influence the compound's biological activity. nih.gov Structure-activity relationship (SAR) studies indicate that cholinesterase inhibition and selectivity are sensitive to the steric and electronic parameters of substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.gov

In some molecular frameworks, the presence of halogens can decrease antiproliferative activity. For instance, certain pyridine (B92270) derivatives with halogen atoms exhibited lower antiproliferative effects compared to those with other functional groups. mdpi.com Conversely, for other classes of compounds, increasing the size of the halogen substituent can lead to higher potency. Studies on 4-substituted 2,5-dimethoxyamphetamines (DOX derivatives) revealed that clinical potency increased with the size of the halogen, which was hypothesized to result from increased affinity at the 5-HT2A receptor. researchgate.net

Specifically comparing halogenated pyrimidines, the differences in electronegativity and size between chlorine and iodine are critical. Iodine is larger and more polarizable than chlorine, which impacts both binding affinity and steric hindrance at biological targets. The substitution of a thioether with an amide group in biarylpyrimidines was shown to switch the DNA binding preference from triplex to tetraplex DNA, highlighting the sensitivity of the interaction to the nature of the substituent. researchgate.net This principle suggests that the two iodine atoms in this compound would confer distinct steric and electronic properties compared to other di-halogenated pyrimidines, critically influencing its interactions with biological targets.

Design of Ligands for Specific Biological Targets (e.g., DNA, Enzymes)

The pyrimidine core is a versatile scaffold for designing ligands that can selectively bind to biological macromolecules like DNA and enzymes. nih.govnih.gov The binding of low-molecular-weight ligands to DNA can trigger significant biological responses, making them valuable for therapeutic applications. nih.gov

Biarylpyrimidines have been specifically designed as ligands for high-order DNA structures such as triplexes and tetraplexes. researchgate.net The design of these molecules leverages the planar structure of the 4,6-diphenylpyrimidine (B189498) chromophore, which is a better geometric match for the cross-sections of triplex or tetraplex DNA than for standard duplex DNA. researchgate.net By modifying substituents, researchers can fine-tune the binding preference. For example, attaching ω-aminoalkyl substituents via an amide linker, instead of a thioether, switched the binding preference from triplex to tetraplex DNA. researchgate.net

The design of DNA minor-groove binders has also utilized pyrimidine-related structures. iupac.org Natural products like distamycin A, a tripyrrole peptide, bind non-intercalatively to the minor groove of B-DNA at AT-rich sequences. iupac.org This pyrrole-amide skeleton has been used as a carrier for DNA alkylating agents, tethered to create hybrid molecules with enhanced cytotoxicity. iupac.org These design principles, which focus on shape, hydrogen bonding capability, and the strategic placement of functional groups, are directly applicable to the development of this compound derivatives as sequence-selective DNA ligands. researchgate.netiupac.org

For enzyme targets, 2,4-diaminopyrimidine derivatives have been designed as inhibitors of caspase-1, an enzyme involved in inflammation. nih.gov Structure-based design and molecular docking informed the synthesis of compounds with significant inhibitory potency at sub-micromolar concentrations. nih.gov Similarly, thiazolidine-2,4-dione derivatives have been designed to target the VEGFR-2 enzyme in cancer therapy. nih.gov These examples show how the pyrimidine framework can be systematically modified to create potent and selective inhibitors for specific enzyme targets.

Molecular Docking and Binding Affinity Studies with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.govpensoft.net This method is instrumental in understanding the interaction between ligands, such as this compound derivatives, and their biological receptors at a molecular level. nih.govimist.ma

In the development of pyrimidine-based therapeutic agents, docking studies provide crucial insights into structure-activity relationships. For instance, in a study of 2,4-diaminopyrimidine derivatives as caspase-1 inhibitors, molecular docking was used to understand the binding poses of the most active compounds. nih.gov The results helped to rationalize the observed enzymatic inhibition and cellular potency, confirming that the designed molecules fit effectively into the enzyme's active site. nih.gov Similarly, docking studies of 5-benzylidenethiazolidine-2,4-dione derivatives with the VEGFR-2 receptor showed a high correlation between the predicted binding affinities and the experimentally determined biological activity. nih.gov

Docking has also been applied to study potential anti-tubercular agents. The binding affinity of 2,3-disubstituted quinazolinones to the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis was predicted using Autodock Vina. dovepress.com The results indicated that the 2-phenyl series had a higher binding affinity, potentially due to increased hydrophobic interactions within the binding site. dovepress.com In another example, newly synthesized imidazole (B134444) derivatives were evaluated in silico, producing positive docking scores and showing acceptable binding interactions with bacterial protein targets. imist.ma

The table below provides examples of molecular docking studies performed on pyrimidine-related derivatives.

Compound ClassTarget Receptor/EnzymeKey Findings from Docking StudyReference
5-Benzylidenethiazolidine-2,4-dione DerivativesVEGFR-2Binding mode and affinities were highly correlated with biological screening data. nih.gov
2,4-Diaminopyrimidine DerivativesCaspase-1Provided useful binding insights specific for caspase-1 inhibition, explaining potency. nih.gov
2,3-Disubstituted QuinazolinonesEnoyl-acyl carrier protein reductase (InhA)Higher binding affinity predicted for the 2-phenyl series due to hydrophobic interactions. dovepress.com
Imidazo[1,2-a]pyrimidine DerivativesAntimicrobial TargetMost active compounds showed good binding modes and high affinity for the target's binding site. mdpi.com
Thieno[2,3-d] nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine DerivativesEGFR and PI3KPredicted the mechanism of action for the most promising anticancer derivatives. mdpi.com

These studies demonstrate the power of molecular docking to guide the rational design of this compound derivatives, optimizing their structure for enhanced binding affinity and selective interaction with specific biological receptors.

Pharmacological Profiling (Excluding Dosage/Administration)

In Vitro Biological Assays

Specific data from a broad range of in vitro biological assays for this compound are not widely reported. The compound is identified as a reactant or precursor for creating other molecules that are then subjected to biological testing. For instance, this compound can be used as a starting material in the synthesis of pyridine-substituted pyrimidinyl-amines. google.comgoogleapis.com These resulting compounds have been evaluated in kinase inhibition assays, but similar detailed assay results for this compound itself are not available. google.comgoogleapis.com

The primary documented use of this compound is in synthetic chemistry, where the iodine atoms serve as effective leaving groups for substitution reactions, allowing for the construction of more complex pyrimidine derivatives. google.com

Table 1: Summary of Investigated Roles for this compound

Role Description
Chemical Intermediate Used as a precursor in the synthesis of pyridine-substituted pyrimidinyl-amines. google.comgoogleapis.com

| Synthetic Precursor | Can be prepared from 2,4-dichloropyrimidine (B19661) through reaction with aqueous hydroiodic acid. google.comgoogleapis.com |

Cellular Pathway Modulation

Direct evidence and detailed studies on the specific cellular pathways modulated by this compound are not well-characterized in the available research. The scientific focus has been on the final products synthesized using this compound.

However, it serves as a key building block for compounds designed to be selective inhibitors of IκB kinase epsilon (IKKε) and/or TANK-binding kinase 1 (TBK1). google.comgoogleapis.com These two kinases are crucial components of signaling pathways involved in the innate immune response. googleapis.com For example, they can activate transcription factors like IRF3, which leads to the production of interferon-beta, a key molecule in antiviral defense. googleapis.com Furthermore, these kinases have been implicated in the phosphorylation and activation of Akt, a central kinase in pathways promoting cell proliferation and survival. google.com The derivatives of this compound are designed to target these pathways, which are associated with cancer and inflammatory diseases. google.comgoogleapis.com It is important to note that this describes the intended action of the derivatives, not the direct activity of this compound itself.

Table 2: Compound Names Mentioned in the Article

Compound Name
2,4-Dichloropyrimidine
This compound

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Traditional methods for the synthesis of halogenated pyrimidines often involve harsh conditions and the use of toxic reagents, leading to significant environmental concerns. nih.govsemanticscholar.org Future research is increasingly directed towards developing green and sustainable synthetic protocols for 2,4-diiodopyrimidine.

One promising area is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. semanticscholar.orgresearchgate.net This solvent-free approach significantly reduces waste and energy consumption. nih.gov Researchers are investigating the use of solid iodine and an activating agent, such as silver nitrate (B79036) (AgNO₃), under mechanical grinding conditions to achieve efficient iodination of the pyrimidine (B1678525) core. nih.govsemanticscholar.orgresearchgate.net While many current green iodination methods focus on the C5 position of pyrimidine derivatives, future work will likely adapt these eco-friendly techniques for the regioselective synthesis of this compound. nih.govresearchgate.net The advantages of such methods include short reaction times, simple setup, high yields, and minimal environmental impact. semanticscholar.org

Furthermore, the development of catalytic systems that can utilize safer iodine sources, like potassium iodide, in combination with environmentally benign oxidants represents another key research direction. mdpi.com The goal is to create highly efficient, atom-economical processes that minimize the formation of hazardous byproducts, aligning with the core principles of green chemistry.

Development of Multifunctional this compound-Based Materials

The field of materials science offers fertile ground for the application of this compound. Multifunctional materials, which integrate several properties to perform synergistic roles, are at the forefront of innovation in areas from electronics to biomedicine. mdpi.comnih.gov The this compound scaffold is a promising building block for such materials due to the unique properties of the carbon-iodine bond.

The iodine atoms are effective halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. By incorporating this compound into larger structures like polymers or metal-organic frameworks (MOFs), it may be possible to precisely control the architecture and properties of the resulting materials. This could lead to the development of novel materials with tailored optical, electronic, or porous characteristics.

Moreover, the reactivity of the C-I bonds allows this compound to serve as a cross-linking agent or a monomer in the synthesis of advanced polymers. These materials could possess enhanced thermal stability, flame retardancy, or specific conductive properties, making them suitable for applications in aerospace, electronics, and energy storage. icck.org

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. remedypublications.com For this compound, advanced computational modeling offers a pathway to rationally design derivatives with specific, predictable properties for applications in medicine and materials science.

Using techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict how modifications to the this compound scaffold will influence its biological activity or material properties. nih.govresearchgate.net For instance, in drug design, molecular docking simulations can predict the binding affinity of this compound derivatives to specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.govekb.eg This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources. remedypublications.com

In materials science, computational models can be used to predict the solid-state packing, electronic band structure, and other physical properties of materials incorporating the this compound unit. This predictive power is crucial for designing materials with desired characteristics, such as specific conductivity or light-emitting properties, before their synthesis is attempted.

Targeted Drug Delivery Systems Utilizing Pyrimidine Scaffolds

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology. nih.govresearchgate.net The unique physicochemical attributes of the pyrimidine ring often lead to favorable pharmacokinetic and pharmacodynamic properties. nih.gov The incorporation of two iodine atoms in this compound presents new opportunities for developing targeted drug delivery systems.

The iodine atoms increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. This property is particularly valuable for targeting intracellular components. Furthermore, the C-I bonds can serve as handles for attaching targeting ligands (e.g., antibodies or peptides) that can guide the drug specifically to cancer cells, minimizing off-target effects and improving the therapeutic index.

Another emerging area is the development of stimuli-responsive drug delivery systems. The carbon-iodine bond can be cleaved under specific conditions (e.g., in the reductive environment of a tumor), allowing for the controlled release of an active drug at the desired site. This makes the this compound scaffold an attractive component for designing prodrugs that are activated only within the target tissue, thereby enhancing efficacy and reducing systemic toxicity. The pyrimidine core is a versatile platform for creating dual-target inhibitors, which can simultaneously block multiple pathways involved in disease progression, offering a strategy to overcome drug resistance. nih.gov

Applications in Catalysis and Green Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Organoiodine compounds, particularly hypervalent iodine reagents, are recognized as environmentally benign alternatives to heavy metal-based reagents in many synthetic transformations. nih.govresearchgate.net

The this compound molecule is well-positioned to contribute to this field. It can serve as a precursor for the in-situ generation of hypervalent iodine species, which can then act as catalysts in a variety of oxidation reactions. acs.org The use of iodine-based catalysts is advantageous due to iodine's relatively low cost and toxicity compared to many transition metals. researchgate.net

Moreover, the C-I bonds in this compound are reactive sites for participation in catalytic cycles, such as in Suzuki or Sonogashira cross-coupling reactions. This allows the pyrimidine core to be incorporated into complex molecular architectures under catalytic conditions. Future research will likely focus on developing novel catalytic systems where this compound or its derivatives act as ligands for metal catalysts or as organocatalysts themselves. nih.gov This could lead to new, efficient, and sustainable methods for synthesizing valuable chemical compounds, further cementing the role of this compound as a key player in modern, environmentally conscious chemistry. rsc.org

Q & A

Q. What data management practices ensure reproducibility in this compound research?

  • Methodological Answer : FAIR (Findable, Accessible, Interoperable, Reusable) principles mandate depositing raw data (spectra, crystallography files) in repositories like Chemotion or RADAR4Chem. Electronic lab notebooks (ELNs) with version control track protocol modifications. Metadata should include synthesis conditions (temperature, catalysts) and instrument parameters (e.g., NMR pulse sequences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.